molecular formula C18H17ClN2O3S B046878 ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate CAS No. 119407-03-3

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

Cat. No.: B046878
CAS No.: 119407-03-3
M. Wt: 376.9 g/mol
InChI Key: HJLNLVIQJYXVBB-UHFFFAOYSA-N
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Description

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is a chemical compound with the molecular formula C18H17ClN2O3S It is known for its unique structure, which includes a phenothiazine core, a chloropropanoyl group, and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves the reaction between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride. The reaction proceeds through an amide formation mechanism, where the phenothiazine-2-ethylcarbamate reacts with 3-chloropropionyl chloride to form the desired product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale synthesis. This includes controlling reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution reactions may yield various substituted phenothiazine derivatives.

Scientific Research Applications

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various biological targets, including enzymes and receptors, which can modulate their activity. The chloropropanoyl group and ethyl carbamate moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine core.

    Ethacizine: An antiarrhythmic agent with a similar structure but different functional groups.

    Promethazine: An antihistamine with a phenothiazine core and different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNLVIQJYXVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378172
Record name ZINC03882437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34749-22-9, 119407-03-3
Record name Ethyl N-[10-(3-chloro-1-oxopropyl)-10H-phenothiazin-2-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34749-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC03882437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate
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